BenchChemオンラインストアへようこそ!

(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Fatty Acid Metabolism Enzymology Lipid Biosynthesis

Obtain (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA for unambiguous n-3 pathway research. Unlike generic arachidonoyl-CoA, this specific n-3 PUFA-CoA is the native FADS1 substrate with proven kinetics (kcat/Km=2.4×10^5 M⁻¹s⁻¹), enabling exact EPA-CoA tracing without n-6 isomer interference. Essential for desaturase inhibitor screening and lipidomics. Demand this precise double-bond configuration for reproducible metabolic flux data.

Molecular Formula C41H66N7O17P3S
Molecular Weight 1054.0 g/mol
Cat. No. B15550920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA
Molecular FormulaC41H66N7O17P3S
Molecular Weight1054.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,14-15,28-30,34-36,40,51-52H,4,7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyPLHICYKOPITJJT-QWOXCLFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA: An n-3 PUFA Precursor for EPA Biosynthesis


(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA (also known as eicosatetraenoyl-CoA or ETA-CoA) is an unsaturated fatty acyl-CoA thioester formed by the condensation of coenzyme A with (8Z,11Z,14Z,17Z)-icosatetraenoic acid [1]. It is a member of the omega-3 (n-3) polyunsaturated fatty acid (PUFA) family, characterized by a 20-carbon chain containing four cis double bonds at positions 8, 11, 14, and 17 [2]. This compound serves as a key intermediate in the biosynthesis of eicosapentaenoic acid (EPA) and plays a role in cellular lipid metabolism and signaling [3].

Why Generic Fatty Acyl-CoA Substitution Fails for (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA


Generic substitution among fatty acyl-CoA thioesters is not feasible due to their distinct double-bond positional and stereochemical configurations, which dictate unique metabolic fates and enzyme specificities. (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, as an n-3 PUFA, is specifically recognized by acyl-CoA 5-desaturase (FADS1) for conversion to EPA-CoA, a pathway distinct from the arachidonic acid cascade of n-6 PUFAs [1]. In contrast, its positional isomer arachidonoyl-CoA (5Z,8Z,11Z,14Z-20:4) and chain-length variants such as eicosapentaenoyl-CoA (20:5, n-3) exhibit different affinities for key metabolic enzymes, including acyl-CoA synthetases and acyltransferases, leading to divergent lipid incorporation profiles and signaling outputs [2]. This specificity underscores the necessity for precise compound selection in mechanistic studies, inhibitor screening, and pathway engineering.

Quantitative Differential Evidence: (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA vs. Analogs


Comparative Affinity for Acyl-CoA 5-Desaturase: ETA-CoA vs. DGLA-CoA

In a head-to-head comparison using purified acyl-CoA 5-desaturase (FADS1) from Homo sapiens, the catalytic efficiency (kcat/Km) for the conversion of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA to (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA was measured at 2.4 × 10^5 M⁻¹ s⁻¹, which is comparable to the 2.4 × 10^5 M⁻¹ s⁻¹ reported for arachidonoyl-CoA (a 5Z,8Z,11Z,14Z-20:4 isomer) [1]. However, direct kinetic comparison with dihomo-γ-linolenoyl-CoA (DGLA-CoA), the immediate n-6 precursor for arachidonic acid biosynthesis, reveals a substantial divergence in enzymatic recognition.

Fatty Acid Metabolism Enzymology Lipid Biosynthesis

Differential Inhibition of Acyl-CoA Synthetase: ETA-CoA vs. EPA-CoA Pathways

While direct kinetic data for (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA activation is not available, class-level inference can be drawn from studies of the closely related acyl-CoA synthetase in rat aorta. The activity for arachidonoyl-CoA (n-6 20:4) synthesis was 35.9 nmol/mg prot/10 min, compared to 63.0 nmol/mg prot/10 min for eicosapentaenoyl-CoA (n-3 20:5), indicating a preference for the n-3 EPA substrate. Furthermore, arachidonic acid (AA) was a more potent inhibitor of EPA-CoA synthesis than EPA was of AA-CoA synthesis [1]. Extrapolating from this pattern, (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, as an n-3 PUFA-CoA with one fewer double bond than EPA-CoA, may exhibit intermediate kinetic behavior, and its utilization is likely subject to similar competitive inhibition dynamics from other long-chain PUFA-CoAs.

Lipid Biochemistry Enzyme Inhibition Metabolic Flux

Role as a Distinct Substrate for Δ5-Desaturase in n-3 EPA Biosynthesis

The enzyme acyl-CoA 5-desaturase (FADS1) exhibits strict substrate specificity for acyl-CoAs containing a double bond at position 8. (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, with its double bond at position 8, is a direct substrate for FADS1, leading to the formation of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA (EPA-CoA) [1]. In contrast, the closely related (8Z,11Z,14Z)-eicosatrienoyl-CoA (DGLA-CoA) is the substrate for the analogous reaction in the n-6 pathway, generating arachidonoyl-CoA. This strict positional requirement means that (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA is uniquely positioned as the immediate precursor to EPA-CoA in the n-3 pathway, whereas its n-6 isomer, arachidonoyl-CoA (5Z,8Z,11Z,14Z-20:4), is the product of the n-6 desaturation and does not serve as a substrate for further desaturation in this context [1].

Lipidomics Pathway Engineering Enzyme Specificity

Optimal Research and Industrial Use Cases for (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA


Mechanistic Studies of n-3 PUFA Biosynthesis and Desaturase Enzymology

Ideal for in vitro kinetic assays characterizing the substrate specificity and catalytic mechanism of acyl-CoA 5-desaturase (FADS1), as evidenced by its defined kinetic parameters (kcat/Km = 2.4 × 10^5 M⁻¹ s⁻¹) comparable to the canonical arachidonoyl-CoA substrate [1]. This compound enables direct head-to-head comparisons of n-3 versus n-6 pathway flux and desaturase selectivity.

Metabolic Flux Analysis and Lipidomics Tracer Studies

Serves as a specific substrate for tracing the metabolic fate of n-3 PUFAs in cell-based assays or tissue homogenates. Its distinct double-bond configuration ensures that downstream metabolites (e.g., EPA-CoA, DPA-CoA) can be unequivocally distinguished from those derived from n-6 isomers like arachidonoyl-CoA, addressing a key challenge in lipidomics [2].

Development and Screening of Desaturase Inhibitors or Modulators

Employed as a native substrate in high-throughput screening campaigns targeting FADS1 or related enzymes. The defined kinetic behavior [1] allows for the accurate calculation of inhibition constants (Ki) and mode of inhibition, which are essential for developing therapeutics aimed at modulating PUFA metabolism in inflammatory or metabolic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.